Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of dihydropyrimidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Biginelli reaction’s scalability and efficiency make it a promising candidate for industrial synthesis. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for structural modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of various functional materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For example, dihydropyrimidinones are known to inhibit certain enzymes, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s trifluoromethoxy group enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in structure but with an ethyl group instead of a heptyl group.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorobenzamido)phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a trifluorobenzamido group instead of a trifluoromethoxy group.
Uniqueness
Heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its heptyl group, which can influence its lipophilicity and membrane permeability. This structural feature may enhance its biological activity and pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C20H25F3N2O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
heptyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H25F3N2O4/c1-3-4-5-6-7-12-28-18(26)16-13(2)24-19(27)25-17(16)14-8-10-15(11-9-14)29-20(21,22)23/h8-11,17H,3-7,12H2,1-2H3,(H2,24,25,27) |
InChI Key |
ONTXGHHHVQJMQH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.